DLCI-1

CYP2A6 inhibition Nicotine metabolism Enzyme kinetics

DLCI-1 is a potent and selective CYP2A6 inhibitor (IC50=17 nM) with 15-765x selectivity over other CYPs. It reduces nicotine self-administration by 40% in mice, offering a superior alternative to methoxsalen or bupropion for clean pharmacokinetic data. Ideal for in vitro assays, DDI studies, and in vivo nicotine dependence models requiring high specificity.

Molecular Formula C12H16Cl2N2S
Molecular Weight 291.2 g/mol
Cat. No. B10824111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDLCI-1
Molecular FormulaC12H16Cl2N2S
Molecular Weight291.2 g/mol
Structural Identifiers
SMILESCCC1=C(C=NC=C1)C2=CC=C(S2)CN.Cl.Cl
InChIInChI=1S/C12H14N2S.2ClH/c1-2-9-5-6-14-8-11(9)12-4-3-10(7-13)15-12;;/h3-6,8H,2,7,13H2,1H3;2*1H
InChIKeyNJQCWEINBOSPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DLCI-1: A High-Potency and Highly Selective Oral CYP2A6 Inhibitor for Nicotine Addiction Research [1]


DLCI-1, chemically known as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride , is a synthetic small molecule that acts as a potent and selective, orally bioavailable inhibitor of the cytochrome P450 enzyme 2A6 (CYP2A6) [1]. By targeting the primary hepatic enzyme responsible for nicotine metabolism, DLCI-1 is designed to modulate nicotine pharmacokinetics and reduce its reinforcing effects, making it a critical tool for investigating nicotine dependence and smoking cessation therapeutics [2].

Why DLCI-1 Cannot Be Replaced by Other CYP2A6 Inhibitors or Nicotine Cessation Aids


While several compounds inhibit CYP2A6 or are used for smoking cessation, they are not functionally interchangeable due to vast differences in potency, selectivity, and in vivo efficacy. Common alternatives like methoxsalen or tranylcypromine exhibit significantly weaker CYP2A6 inhibition, poor selectivity profiles, or paradoxical effects on nicotine-seeking behavior [1] [2]. The clinically used smoking cessation aid bupropion has only modest efficacy and a known adverse effect profile at higher doses [3]. These critical distinctions directly impact experimental outcomes and the validity of research into CYP2A6-mediated nicotine metabolism. The following quantitative evidence details precisely how DLCI-1 differentiates itself.

Quantitative Differentiation of DLCI-1 Against Key CYP2A6 Inhibitors and Nicotine Cessation Comparators


Superior CYP2A6 Inhibitory Potency of DLCI-1 Compared to Methoxsalen and CBD

DLCI-1 demonstrates significantly greater potency in inhibiting CYP2A6 than other well-known inhibitors. In recombinant enzyme assays, DLCI-1 exhibits an IC50 of 0.017 μM, which is substantially lower than the IC50 of methoxsalen (0.47–1.27 μM) and cannabidiol (CBD, IC50 4.4 μM) [1] [2] [3]. This represents a 28- to 75-fold increase in potency relative to methoxsalen and an approximately 259-fold increase relative to CBD.

CYP2A6 inhibition Nicotine metabolism Enzyme kinetics

Enhanced Selectivity Profile of DLCI-1 Against Major Hepatic CYP Enzymes Versus Methoxsalen

DLCI-1 exhibits a superior selectivity profile for CYP2A6 over other major hepatic CYP enzymes. It demonstrates a 15- to 765-fold selectivity window , with a specific CYP2A6/CYP2B6 selectivity ratio of 47-fold [1]. In stark contrast, methoxsalen shows poor selectivity, with its CYP2A6 Ki (0.8 μM) being only 3.5- to 94-fold more potent than other CYPs and, critically, it potently inhibits CYP1A2 (Ki=0.2 μM), creating a high risk for confounding experimental results and drug-drug interactions [2].

Drug-Drug Interactions Enzyme Selectivity CYP2A6

In Vivo Efficacy: DLCI-1 Reduces Nicotine Self-Administration, a Critical Divergence from Tranylcypromine

The most functionally significant differentiation for DLCI-1 lies in its in vivo effect on nicotine-seeking behavior. In a mouse model of intravenous nicotine self-administration, oral administration of DLCI-1 (50 mg/kg) resulted in a significant decrease in nicotine intake, quantified as a 40% reduction compared to vehicle control [1]. This outcome directly contrasts with the effect of another CYP2A6 inhibitor, tranylcypromine, which has been shown to significantly enhance nicotine self-administration in rats at a dose of 3 mg/kg (i.p.) [2].

Nicotine Self-Administration In Vivo Pharmacology Addiction Behavior

Improved In Vivo Tolerability and Efficacy Profile of DLCI-1 Compared to Bupropion

DLCI-1 offers a more favorable in vivo efficacy and tolerability profile than the FDA-approved smoking cessation medication bupropion. In a direct head-to-head comparison, a moderate 1 mg/kg dose of bupropion was less effective at reducing nicotine intake than DLCI-1. Furthermore, while a high 75 mg/kg dose of bupropion induced adverse behavioral effects in mice, DLCI-1 treatment at efficacious doses (25 and 50 mg/kg) did not produce these deleterious effects [1].

Smoking Cessation Bupropion Tolerability In Vivo Efficacy

Optimal Scientific and Preclinical Applications for DLCI-1 Based on Differentiated Evidence


In Vivo Studies of Nicotine Addiction and Smoking Cessation Therapeutics

Due to its validated and quantifiable in vivo efficacy in reducing nicotine self-administration by 40% in a mouse model [1], DLCI-1 is the preferred tool compound for researchers investigating the behavioral pharmacology of nicotine dependence. Its ability to specifically decrease nicotine consumption without the adverse effects seen with high-dose bupropion [1] provides a clean pharmacological profile for evaluating the efficacy of CYP2A6 inhibition as a cessation strategy.

Mechanistic Studies of CYP2A6-Mediated Nicotine Metabolism

DLCI-1's exceptional potency (IC50=17 nM) and high selectivity (15-765 fold over other CYPs) [2] make it an ideal probe for isolating the specific role of CYP2A6 in nicotine metabolism pathways. Its use minimizes confounding effects from off-target enzyme inhibition (such as CYP1A2 inhibition by methoxsalen [3]), allowing for a more definitive interpretation of results in both in vitro microsomal assays and in vivo metabolite analyses.

Development and Validation of CYP2A6 Knockout or Knockdown Models

Given its high selectivity profile, DLCI-1 serves as an excellent chemical validation tool for genetic models of CYP2A6 deficiency. Researchers can use DLCI-1 to pharmacologically mimic the 'slow metabolizer' phenotype in wild-type animals [1], providing a critical chemical complement to knockout or transgenic studies investigating the link between CYP2A6 activity and nicotine addiction vulnerability.

Investigating the Role of CYP2A6 in Drug-Drug Interactions (DDI)

The well-defined selectivity window of DLCI-1, particularly its 47-fold selectivity for CYP2A6 over CYP2B6 [2], makes it a valuable tool for DDI studies. Researchers can use DLCI-1 to probe how specific CYP2A6 inhibition alters the pharmacokinetics of co-administered drugs that are primarily metabolized by this enzyme, without the confounding inhibition of other major CYP isoforms that occurs with less selective inhibitors like methoxsalen [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for DLCI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.